8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and are also studied for their biological activities.
1,2,4-Triazole derivatives: These compounds have similar triazole rings and are used in various chemical and biological applications.
1,3,5-Triazine derivatives: These compounds have similar triazine rings and are explored for their potential in materials science and medicinal chemistry.
Uniqueness
8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C21H18ClN5O2 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN5O2/c1-3-29-17-10-8-16(9-11-17)24-21(28)19-13(2)27-20(26-25-19)18(12-23-27)14-4-6-15(22)7-5-14/h4-12H,3H2,1-2H3,(H,24,28) |
InChI Key |
CGSOVPIJQQVHNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=N2)C |
Origin of Product |
United States |
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